molecular formula C21H33BrN4 B14860916 N',N'-Diethyl-N-(2-(4-methylpiperidin-1-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide

N',N'-Diethyl-N-(2-(4-methylpiperidin-1-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide

Cat. No.: B14860916
M. Wt: 421.4 g/mol
InChI Key: NAFQMEKBQMKPGL-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and a diethylaminoethyl side chain. It is often used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.

    Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain can be attached through a reductive amination reaction, where the quinoline-piperidine intermediate reacts with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrobromide Salt: Finally, the hydrobromide salt is formed by reacting the free base of the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace specific functional groups on the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline and piperidine derivatives.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors, thereby influencing cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrochloride
  • N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine sulfate
  • N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine acetate

Uniqueness

N-[2-(diethylamino)ethyl]-2-(4-methylpiperidin-1-yl)quinolin-4-amine hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability. Compared to its hydrochloride, sulfate, and acetate counterparts, the hydrobromide salt may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C21H33BrN4

Molecular Weight

421.4 g/mol

IUPAC Name

N',N'-diethyl-N-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide

InChI

InChI=1S/C21H32N4.BrH/c1-4-24(5-2)15-12-22-20-16-21(25-13-10-17(3)11-14-25)23-19-9-7-6-8-18(19)20;/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,22,23);1H

InChI Key

NAFQMEKBQMKPGL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)N3CCC(CC3)C.Br

Origin of Product

United States

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